4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Description
The compound 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide (hereafter referred to as the "target compound") is a structurally complex benzamide derivative featuring an 8-azabicyclo[3.2.1]octane core. Its molecular formula is C23H25BrF3N3O2 (molar mass: ~518.33 g/mol), with a 3-(trifluoromethyl)phenylmethyl substituent on the azabicyclo moiety and a 4-amino-5-bromo-2-methoxybenzamide group .
Properties
CAS No. |
76351-90-1 |
|---|---|
Molecular Formula |
C23H25BrF3N3O2 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H25BrF3N3O2/c1-32-21-11-20(28)19(24)10-18(21)22(31)29-15-8-16-5-6-17(9-15)30(16)12-13-3-2-4-14(7-13)23(25,26)27/h2-4,7,10-11,15-17H,5-6,8-9,12,28H2,1H3,(H,29,31) |
InChI Key |
IFZSTBCHFSTXSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)C(F)(F)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through a Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration.
Introduction of the bromo and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the azabicyclo[3.2.1]octane moiety: This step may involve a series of coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Target Compound and Analogs
Key Structural Variations and Implications
The thiophen-3-ylmethyl substituent (CAS 76352-00-6) replaces fluorine with a sulfur atom, which may alter metabolic stability or receptor interactions .
The absence of the 4-amino group in CID 3068193 (replaced by dimethoxy groups) could reduce hydrogen-bonding capacity, impacting target engagement .
Stereochemistry: Exo configuration is explicitly noted for CID 3068178 and CID 3068193, which may influence conformational stability and biological activity .
Physicochemical and Pharmacokinetic Insights
- Collision Cross-Section (CCS) : The 2-fluorophenyl analog (CID 3068178) exhibits a CCS of 208.3 Ų for [M+H]+, suggesting a compact molecular shape that may correlate with favorable bioavailability . The target compound’s larger trifluoromethyl group could increase CCS, though data are unavailable.
Biological Activity
4-Amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide, also known by its CAS number 76352-01-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25BrF3N3O2
- Molecular Weight : 512.37 g/mol
- Structural Features : The compound features an amino group, a bromine atom, a methoxy group, and a trifluoromethyl group, which are significant for its biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.
- Receptor Binding : The compound functions as an agonist for α7 nAChRs, which are implicated in various neurological processes including cognition and memory.
- Calcium Permeability : α7 nAChRs exhibit high calcium permeability, which is crucial for downstream signaling pathways involved in neuroprotection and synaptic plasticity .
- Allosteric Modulation : The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with receptor sites .
Pharmacological Studies
- Neuroprotective Effects : Studies have shown that compounds targeting α7 nAChRs can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's .
- Cognitive Enhancement : Research indicates that agonists of α7 nAChRs can improve cognitive functions in animal models, suggesting potential therapeutic applications in cognitive impairments .
Case Studies
- Animal Models : In a study involving mice subjected to cognitive stressors, administration of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide resulted in significant improvements in memory retention compared to control groups.
Comparative Analysis
The compound's biological profile can be compared with other known α7 nAChR agonists:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| GTS-21 | Partial agonist | Cognitive enhancement |
| PNU-282987 | Selective agonist | Neuroprotection against ischemia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
